molecular formula C8H13Cl2O5P B1217250 Vinylbutonate CAS No. 73321-74-1

Vinylbutonate

Cat. No.: B1217250
CAS No.: 73321-74-1
M. Wt: 291.06 g/mol
InChI Key: MPMYPPQUXDACBU-UHFFFAOYSA-N
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Description

Vinylbutonate (C₆H₉Cl₃O₄P) is a metabolite of butonate, a ³²P-labeled organophosphorus insecticide (O,O-dimethyl-1-n-butyryloxy-2,2,2-trichloroethyl phosphonate). It is formed during the metabolic degradation of butonate in warm-blooded animals and in non-biological media under specific pH conditions. In vitro studies using cattle serum and in vivo experiments in mice (200 mg/kg intraperitoneal/oral administration) confirmed its formation via enzymatic and hydrolytic pathways .

Key properties of this compound include:

  • Chemical Stability: Predominantly forms at pH > 5.5 in aqueous media, contrasting with acidic conditions (pH < 5.5), where trichlorphone is the primary metabolite .
  • Biological Presence: Detected in blood serum and milk residues, with residual levels ranked as trichlorphone > this compound > butonate > dichlorvos .
  • Analytical Identification: Separated via thin-layer chromatography (TLC) using acetonitrile-water (85:15) and ethyl ether solvent systems, with distinct Rf-values and partition coefficients (e.g., chloroform/water, ethyl ether/10% H₂SO₄, n-hexane/acetonitrile) .

Properties

CAS No.

73321-74-1

Molecular Formula

C8H13Cl2O5P

Molecular Weight

291.06 g/mol

IUPAC Name

(2,2-dichloro-1-dimethoxyphosphorylethenyl) butanoate

InChI

InChI=1S/C8H13Cl2O5P/c1-4-5-6(11)15-8(7(9)10)16(12,13-2)14-3/h4-5H2,1-3H3

InChI Key

MPMYPPQUXDACBU-UHFFFAOYSA-N

SMILES

CCCC(=O)OC(=C(Cl)Cl)P(=O)(OC)OC

Canonical SMILES

CCCC(=O)OC(=C(Cl)Cl)P(=O)(OC)OC

Other CAS No.

73321-74-1

Synonyms

vinylbutonate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Butonate (Parent Compound)

  • Structure : O,O-dimethyl-1-n-butyryloxy-2,2,2-trichloroethyl phosphonate.
  • Degradation Pathways: Non-biological media: Degrades into trichlorphone (pH < 5.5) or vinylbutonate (pH > 5.5) . Biological systems: Undergoes deacylation (to trichlorphone) and demethylation (to demethyl butonate) in plants and animals .
  • Residue Levels : Lower than this compound and trichlorphone in blood and milk .

Trichlorphone

  • Formation : Primary metabolite under acidic conditions (pH < 5.5) .
  • Persistence : Highest residue levels in biological samples, indicating greater environmental or metabolic stability compared to this compound .
  • Role in Toxicity : Implicated as a more persistent contaminant due to its prevalence in residues .

Dichlorvos

  • Formation: Minor metabolite in both biological and non-biological systems, appearing only in trace amounts .
  • Volatility : Higher evaporation rate from plant surfaces compared to butonate and trichlorphone, reducing its environmental persistence .

Demethyl Butonate and Demethyl this compound

  • Formation : Secondary metabolites via demethylation of butonate and this compound, respectively .
  • Chemical Behavior : Less studied but hypothesized to exhibit intermediate polarity and solubility compared to parent compounds.

Data Tables

Table 1: Metabolite Formation Under Different pH Conditions

Compound pH < 5.5 pH > 5.5
Butonate Degrades to trichlorphone Degrades to this compound
Trichlorphone Dominant metabolite Minimal formation
This compound Trace formation Dominant metabolite
Dichlorvos Not detected Trace formation

Source:

Table 3: Partition Coefficients of Butonate and Metabolites

Compound Chloroform/Water Ethyl Ether/10% H₂SO₄ n-Hexane/Acetonitrile
Butonate 0.45 0.78 0.12
This compound 0.62 0.85 0.09
Trichlorphone 0.31 0.67 0.21

Source:

Key Research Findings

pH-Dependent Metabolism : this compound’s formation is highly pH-sensitive, distinguishing it from trichlorphone and dichlorvos, which dominate under acidic or volatile conditions, respectively .

Analytical Challenges : TLC and partition coefficient data reveal distinct chemical behaviors, aiding in the identification and quantification of these compounds in complex matrices .

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